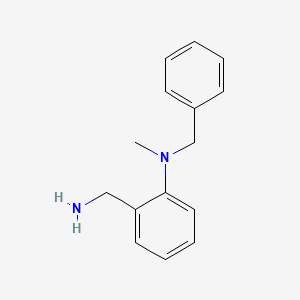

2-(aminomethyl)-N-benzyl-N-methylaniline

説明

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

2-(aminomethyl)-N-benzyl-N-methylaniline possesses the molecular formula C₁₅H₁₈N₂, establishing it as a dinitrogen-containing aromatic compound with significant structural complexity. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its core aniline framework with specific substitution patterns. The compound features a central aniline ring system bearing an aminomethyl group at the ortho position, while the nitrogen atom carries both benzyl and methyl substituents, creating a tertiary amine configuration.

The structural architecture of this molecule demonstrates remarkable complexity through its multiple nitrogen-containing functional groups. The primary amine group (-NH₂) attached to the methyl bridge provides basic character, while the tertiary amine nitrogen bonded to both the aromatic ring and the benzyl group contributes additional basicity and steric bulk. This dual amine functionality creates unique electronic and steric properties that distinguish the compound from simpler aniline derivatives.

The canonical Simplified Molecular Input Line Entry System representation CN(CC1=CC=CC=C1)C2=CC=CC=C2CN accurately captures the connectivity pattern, showing the methyl group attached to the tertiary nitrogen, the benzyl substituent, and the aminomethyl group positioned ortho to the nitrogen-substituted carbon. This structural arrangement creates specific spatial relationships that influence the compound's chemical reactivity and physical properties.

Physical Properties and Chemical Identifiers

The molecular weight of this compound is precisely determined as 226.32 grams per mole, positioning it within the intermediate molecular weight range for pharmaceutical and research applications. The compound is catalogued under Chemical Abstracts Service number 893752-79-9, providing definitive identification within chemical databases and regulatory frameworks.

The International Chemical Identifier string InChI=1S/C15H18N2/c1-17(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-16/h2-10H,11-12,16H2,1H3 provides a standardized structural representation that enables precise chemical identification across various database systems. The corresponding International Chemical Identifier Key PTWULADZFDFXDN-UHFFFAOYSA-N serves as a condensed identifier for rapid database searches and chemical informatics applications.

The compound exhibits specific stereochemical features arising from the flexible nature of the alkyl bridges connecting the aromatic systems. The rotational freedom around the carbon-nitrogen bonds creates multiple conformational possibilities, influencing both the physical properties and biological activity potential of the molecule.

Spectroscopic Characterization

NMR Spectroscopy Data Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The aromatic proton signals typically appear in the range of 6.5 to 7.5 parts per million, reflecting the electronic environment of the substituted benzene rings. The methylene protons of the aminomethyl group exhibit distinct chemical shifts that differentiate them from the benzyl methylene protons, providing clear structural assignments.

The tertiary amine methyl group generates a characteristic singlet in the aliphatic region, typically around 2.5 to 3.0 parts per million, while the primary amine protons appear as a broad signal due to rapid exchange with solvent molecules. The benzyl methylene protons display specific coupling patterns that reflect their proximity to the aromatic ring system and the tertiary nitrogen center.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework through distinct chemical shift regions corresponding to aromatic carbons, methylene carbons, and the methyl carbon. The aromatic carbon signals appear in the range of 120 to 140 parts per million, with specific chemical shifts providing information about the substitution patterns and electronic effects of the various functional groups.

Integration patterns in proton Nuclear Magnetic Resonance spectra confirm the molecular composition, with the aromatic protons integrating for ten hydrogen atoms across both benzene rings, while the aliphatic protons account for the remaining eight hydrogen atoms in the molecular formula. These integration ratios provide definitive confirmation of the proposed molecular structure.

IR Spectroscopy Fingerprints

Infrared spectroscopy of this compound reveals characteristic absorption bands that provide structural fingerprints for compound identification. The primary amine group exhibits distinctive stretching vibrations in the region of 3300 to 3500 wavenumbers, typically appearing as asymmetric and symmetric stretch modes. These bands are readily distinguishable from the carbon-hydrogen stretching vibrations of the aromatic and aliphatic components.

The aromatic carbon-carbon stretching vibrations manifest in the range of 1550 to 1700 wavenumbers, providing confirmation of the benzene ring systems. The carbon-hydrogen bending vibrations of the aromatic rings appear in the characteristic region of 680 to 860 wavenumbers, while the aromatic carbon-hydrogen stretching occurs between 3020 and 3080 wavenumbers.

The aliphatic carbon-hydrogen stretching vibrations from the methyl and methylene groups appear in the range of 2800 to 3000 wavenumbers, overlapping with some aromatic features but distinguishable through their relative intensities and band shapes. The carbon-nitrogen stretching vibrations contribute to the spectral complexity in the region around 1000 to 1300 wavenumbers, though these bands may overlap with other vibrational modes.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural insights through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the molecular weight of 226.32 daltons. The isotopic distribution pattern reflects the natural abundance of carbon-13 and nitrogen-15 isotopes, creating a characteristic peak envelope that confirms the molecular composition.

Common fragmentation pathways include the loss of the aminomethyl group, generating fragment ions that retain the N-benzyl-N-methylaniline core structure. The benzyl group represents another favorable leaving group, producing fragments containing the aminomethyl-substituted aniline portion. These fragmentation patterns provide diagnostic information that distinguishes this compound from structural isomers and related molecules.

The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed through favorable rearrangement processes or the formation of particularly stable ionic species. The relative intensities of various fragment ions provide insights into the preferred fragmentation pathways and the relative stabilities of different molecular regions under electron impact conditions.

High-resolution mass spectrometry enables precise mass determination that confirms the molecular formula C₁₅H₁₈N₂ through accurate mass measurement. The exact mass calculation accounts for the precise atomic masses of all constituent elements, providing definitive molecular formula confirmation when measured to sufficient decimal places.

Crystallographic Studies and Molecular Conformation

The molecular conformation of this compound in the solid state reflects the balance between intramolecular interactions, crystal packing forces, and conformational preferences of the flexible alkyl bridges. The compound exhibits conformational flexibility around the carbon-nitrogen bonds connecting the various aromatic and aliphatic components, allowing for multiple low-energy conformations in solution and potentially different conformations in the crystalline state.

The spatial arrangement of the aminomethyl group relative to the N-benzyl-N-methylaniline framework influences both the chemical reactivity and the intermolecular interactions within the crystal lattice. Hydrogen bonding interactions involving the primary amine group can direct crystal packing arrangements and stabilize specific conformations through cooperative intermolecular interactions.

The tertiary amine nitrogen adopts a pyramidal geometry with bond angles influenced by the steric requirements of the methyl and benzyl substituents. The electron lone pair on this nitrogen center occupies a defined position in space, contributing to the overall molecular shape and influencing both chemical reactivity and intermolecular interactions.

Computational studies can provide insights into the preferred conformations through energy minimization calculations and conformational analysis. These theoretical approaches complement experimental crystallographic data and provide understanding of the conformational landscape accessible to the molecule under different conditions. The rotational barriers around the various carbon-nitrogen bonds determine the conformational dynamics and influence the time-averaged molecular shape observed in solution-phase studies.

特性

IUPAC Name |

2-(aminomethyl)-N-benzyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-17(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-16/h2-10H,11-12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWULADZFDFXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reductive Amination and Alkylation Approach

One common approach involves reductive amination of benzylamine derivatives with formaldehyde or related aldehydes, followed by N-methylation:

- Benzylamine or substituted benzylamine reacts with formaldehyde to form an imine intermediate.

- The imine is reduced (e.g., by catalytic hydrogenation or chemical reductants) to yield the aminomethyl intermediate.

- Subsequent N-methylation is performed using methyl halides or methylating agents in the presence of a base.

This method is supported by tandem synthesis studies where benzylamines and aldehydes undergo condensation and reduction to form N-benzyl-N-methyl amines in good yields under mild conditions without metal catalysts.

Condensation of Aminoethyl Acetoacetate Derivatives

A patented process describes the preparation of related N-benzyl-N-methylaminoethyl compounds via condensation reactions:

- 3-nitrobenzaldehyde is reacted with 2-(N-methylamino)ethyl acetoacetate and methyl 3-aminocrotonate in equimolar amounts.

- The reaction is carried out in hydroxylated solvents (methanol, ethanol, isopropanol) or dipolar aprotic solvents (DMF, DMSO, acetonitrile) at temperatures ranging from 20°C to 150°C, preferably at the solvent’s boiling point.

- Reaction times vary from 4 to 12 hours depending on the solvent.

- After condensation, the product is alkylated with benzyl halides (e.g., benzyl chloride) in the presence of bases like potassium carbonate in apolar aprotic solvents (toluene, benzene) under reflux for 6 to 24 hours.

- The product is isolated by crystallization and purified by washing and drying steps.

This method yields high purity and good yields of the target compound or closely related analogs.

Catalyst- and Additive-Free Imine Condensation

Recent research reports a catalyst-free synthesis of 2-benzyl N-substituted anilines via imine condensation of (E)-2-arylidene-3-cyclohexenones with primary amines:

- The reaction proceeds through imine formation followed by isoaromatization.

- It affords N-substituted anilines in moderate to high yields (50–80%).

- The method avoids metal catalysts and harsh conditions, offering operational simplicity and scalability.

Though this method is more general for N-substituted anilines, it can be adapted for the synthesis of this compound derivatives.

Bromination and Amination of Hydroxyacetophenone Derivatives

A Chinese patent describes preparation of α-(N-benzyl-N-methylamino)-m-hydroxyacetophenone hydrochloride, a related compound, via:

- Catalytic bromination of m-hydroxyacetophenone using a novel brominating agent and a catalyst.

- Amination condensation with methyl benzyl amine in a single solvent system (Sherwood oil).

- Salification with hydrochloric acid to form the hydrochloride salt.

- The process avoids multi-solvent use, toxic solvents, and includes simplified purification steps.

- The method achieves high yield (>10% improvement over prior art), high purity (≥99% by HPLC), and environmental friendliness.

This approach highlights the utility of bromination-amination sequences for preparing N-benzyl-N-methylamino derivatives.

Comparative Data Table of Preparation Methods

Analytical and Purification Techniques

- The products are typically characterized by elemental analysis, IR, NMR, and UV spectroscopy to confirm structure and purity.

- Purification involves solvent removal under vacuum, crystallization from solvents like acetone or ethyl acetate, washing with aqueous acid/base, and drying over anhydrous salts.

- Chromatographic purification (e.g., column chromatography with EtOAc/hexane) is used when necessary to isolate pure amine products.

化学反応の分析

Types of Reactions

2-(aminomethyl)-N-benzyl-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can lead to the formation of primary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

Oxidation: Imines, amides, and other oxidized derivatives.

Reduction: Primary amines and other reduced derivatives.

Substitution: Various substituted amines and derivatives.

科学的研究の応用

Antimicrobial Applications

One of the most promising applications of 2-(aminomethyl)-N-benzyl-N-methylaniline is its potential as an antimicrobial agent. Research indicates that derivatives of N-benzyl aniline exhibit selective activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in antibiotic resistance.

Case Study: Antimicrobial Efficacy

A study demonstrated that specific N-benzyl aniline derivatives showed significant inhibitory activity against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μM. The compound's selectivity for gram-positive bacteria over gram-negative bacteria suggests its utility in developing targeted treatments for resistant bacterial infections .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | 6.25 | Methicillin-resistant Staphylococcus aureus |

| Other derivatives | >200 | Gram-negative bacteria |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo C−H amination reactions allows for the formation of new carbon-nitrogen bonds, which are crucial in drug development.

Case Study: C−H Amination Reactions

Research has highlighted the use of this compound in site-selective C−H amination processes. For instance, treating N-benzyl-N-methylaniline with copper bromide and tert-butyl hydroperoxide yielded desired amidated products with moderate efficiency . This method provides a pathway for late-stage functionalization of bioactive molecules.

| Reaction | Yield (%) | Product |

|---|---|---|

| C−H amination with copper bromide | 28 | N-methyl-amidated product |

| Dephenylation reaction | 56 | Undesired product |

Pharmaceutical Formulations

The formulation of pharmaceutical compositions utilizing this compound has been explored extensively. Its incorporation into sustained-release tablets and injections demonstrates its practical application in therapeutic contexts.

Formulation Example

A formulation for a sustained-release tablet containing the active ingredient was prepared with the following composition:

| Ingredient | Dosage (g) |

|---|---|

| Active ingredient | 30 - 100 |

| Compressible starch | 100 - 200 |

| Hydroxypropyl methylcellulose | 10 - 20 |

| Polyvinylpyrrolidone | 10 - 20 |

| Magnesium stearate | 2.0 |

| Ethanol solution (75%) | 50 - 100 ml |

This formulation process highlights the compound's role in enhancing the pharmacokinetic properties of medications targeting resistant bacterial strains .

Research and Development Insights

The ongoing research into the applications of this compound reflects its potential across various fields, including medicinal chemistry and organic synthesis. The compound's ability to selectively target resistant bacteria while serving as a versatile synthetic intermediate positions it as a valuable asset in drug discovery.

作用機序

The mechanism of action of 2-(aminomethyl)-N-benzyl-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-Methyl-N-benzylaniline (CAS 614-30-2)

- Structure: Lacks the aminomethyl group, containing only a benzyl and methyl substituent on the nitrogen.

- Properties : Simpler electronic profile due to fewer electron-donating groups. Used industrially in dye synthesis and as a precursor for surfactants .

- Key Difference: The absence of the aminomethyl group reduces its utility in metal coordination compared to 2-(aminomethyl)-N-benzyl-N-methylaniline.

N,N-Dimethylaniline (CAS 121-69-7)

- Structure : Two methyl groups attached to the nitrogen.

- Properties: Higher basicity (pKa ~5.1) than this compound due to reduced steric hindrance. Widely used as a solvent and intermediate in agrochemicals .

- Key Difference: The lack of a benzyl group and aminomethyl chain limits its application in complex ligand systems.

2-(Aminomethyl)-N,N-diethylaniline (CAS 1095231-83-6)

- Structure : Diethyl groups replace the benzyl and methyl groups on the nitrogen.

Electronic and Functional Group Comparisons

Nitroaniline Derivatives (e.g., N,N-Dimethyl-2-nitroaniline)

- Structure: Nitro group (-NO2) replaces the aminomethyl group.

- Properties : The nitro group is strongly electron-withdrawing, making these compounds less basic and more reactive in electrophilic substitution reactions. Used in explosives and dyes .

- Contrast: this compound’s electron-donating groups enhance its ability to act as a ligand in metal complexes, unlike nitroanilines.

Heterocyclic Derivatives (e.g., N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline)

- Structure : Incorporates a benzimidazole ring, introducing aromatic π-system interactions.

- Contrast: The target compound’s aminomethyl group offers greater conformational flexibility for metal coordination compared to rigid heterocycles.

Data Table: Comparative Properties of Selected Compounds

生物活性

2-(Aminomethyl)-N-benzyl-N-methylaniline, a compound with the CAS number 893752-79-9, has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : CHN

- Molecular Weight : 256.35 g/mol

- Functional Groups : Aminomethyl group, benzyl group, and a methylaniline moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this one possess significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary research suggests that it may inhibit certain cancer cell lines, indicating a potential role in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing pathways involved in inflammation and cancer progression.

- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in cancer cell proliferation and survival, although specific enzymes have yet to be identified.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the amine group can significantly enhance anticancer activity .

- In vitro assays demonstrated that the compound showed promising results against specific bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| N-Benzyl-2-methylaminobenzenes | Low | Moderate | High |

| N,N-Dimethylbenzylamine | High | Low | Low |

Future Directions

Given its promising biological activities, further research on this compound could focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on microbial growth and cancer cell viability.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for potential therapeutic applications.

- Synthesis of Derivatives : Developing analogs with enhanced potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。